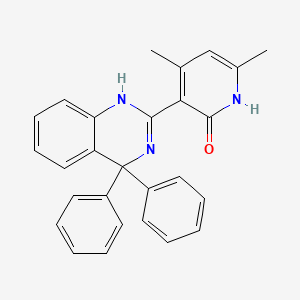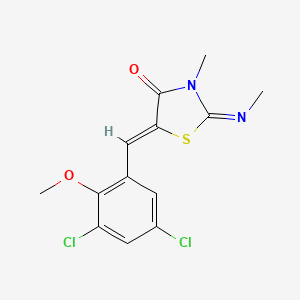
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one is a synthetic organic compound characterized by the presence of fluorine atoms, a phenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated ketones, phenylacetic acid derivatives, and thiophene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Catalysts: Catalysts, such as palladium or copper complexes, may be used to enhance the reaction efficiency and selectivity.
Solvents: Common solvents used in the synthesis include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems.
化学反応の分析
Types of Reactions
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to exert its biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
類似化合物との比較
Similar Compounds
(E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one: A structurally similar compound with a phenyl and thiophene ring but lacking the fluorine atoms.
Fluorinated Chalcones: Compounds with similar fluorinated structures and potential biological activities.
Uniqueness
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one is unique due to the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making the compound valuable for various scientific research applications.
特性
分子式 |
C15H10F4OS |
|---|---|
分子量 |
314.30 g/mol |
IUPAC名 |
(E)-4,4,5,5-tetrafluoro-3-phenyl-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C15H10F4OS/c16-14(17)15(18,19)11(10-5-2-1-3-6-10)9-12(20)13-7-4-8-21-13/h1-9,14H/b11-9+ |
InChIキー |
ZSDZUOMPLJWIEY-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CS2)/C(C(F)F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CS2)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)

![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15007973.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)


![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15008039.png)
